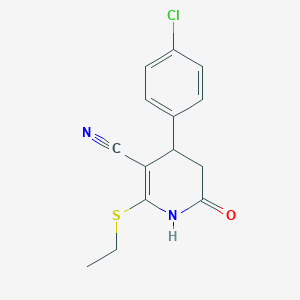

2-amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a type of tetrahydrobenzo[b]pyran . It is a monoclinic crystal with a molecular formula of C24H22N2O3 .

Synthesis Analysis

This compound can be synthesized from the reaction of substituted aromatic aldehydes, dimedone, and malonitrile in the presence of a base such as potassium tertiary butoxide and THF in methanol as solvent at room temperature .Molecular Structure Analysis

The crystal structure of this compound has been studied and reported . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters have been provided in the study .Chemical Reactions Analysis

The compound is involved in the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications

Application 1: Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

- Summary of the Application : This compound is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans . These compounds have versatile utilization in medicinal chemistry .

- Methods of Application : The synthesis is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . The catalyst used in this process is an ecofriendly, magnetically retrievable amine-functionalized SiO2@Fe3O4 .

- Results or Outcomes : The developed catalyst not only accelerates the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Application 2: Synthesis of Novel 2-(2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione Derivatives

- Summary of the Application : This compound is used in the synthesis of novel 2-(2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives . These derivatives have been recognized as anticonvulsant, cardiotonic, and vasorelaxant agents .

- Methods of Application : The synthesis is achieved by condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .

- Results or Outcomes : The method is environmentally friendly, simple, and proceeds under mild reaction conditions. Pure products are obtained in high yields without column chromatography involved .

properties

IUPAC Name |

2-amino-4-benzyl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-19(2)9-15(22)17-13(8-12-6-4-3-5-7-12)14(11-20)18(21)23-16(17)10-19/h3-7,13H,8-10,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSHQLZKMACATD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)CC3=CC=CC=C3)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-bromobenzoyl)amino]-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B378531.png)

![2-[(4-Bromobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid](/img/structure/B378534.png)

![3-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-indol-5-yl 2-nitrobenzoate](/img/structure/B378536.png)

![1-(5-Hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)ethanone](/img/structure/B378537.png)

![1-(2-Furyl)-3-[4-(4-{[3-(2-furyl)-3-oxo-1-propenyl]amino}-3-methoxybenzyl)-2-methoxyanilino]-2-propen-1-one](/img/structure/B378543.png)

![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B378544.png)

![5-bromo-2-hydroxy-N'-[1-(4-methoxyphenyl)propylidene]benzohydrazide](/img/structure/B378545.png)

![1-(3,4-dimethoxyphenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B378548.png)

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B378552.png)